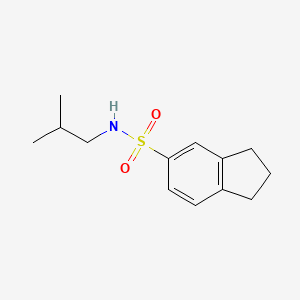

![molecular formula C10H10N2O2 B2461420 5-[(4-Methyl-1H-pyrazol-1-YL)methyl]-2-furaldehyde CAS No. 1006471-98-2](/img/structure/B2461420.png)

5-[(4-Methyl-1H-pyrazol-1-YL)methyl]-2-furaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-[(4-Methyl-1H-pyrazol-1-YL)methyl]-2-furaldehyde, also known as MPF, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MPF is a heterocyclic compound with a pyrazole ring and a furan ring, making it an interesting target for synthesis and study.

Wissenschaftliche Forschungsanwendungen

Antileishmanial Activity

Leishmaniasis, a tropical disease caused by Leishmania parasites, affects millions of people globally. Researchers have explored the potential of pyrazole derivatives in combating this disease. Notably, compound 13 (a hydrazine-coupled pyrazole) demonstrated superior antipromastigote activity against Leishmania aethiopica clinical isolates. Its IC50 value was significantly lower than standard drugs like miltefosine and amphotericin B deoxycholate . The molecular docking study further supported its efficacy by revealing favorable interactions with Lm-PTR1, a key enzyme in Leishmania.

Antimalarial Properties

Malaria, caused by Plasmodium parasites, remains a major global health concern. The synthesized pyrazole derivatives (compounds 14 and 15) exhibited promising inhibition effects against Plasmodium berghei in vivo. Compound 15 achieved an impressive 90.4% suppression, highlighting its potential as an antimalarial agent .

Imidazole-Containing Compounds

The imidazole moiety plays a crucial role in various biological processes. Incorporating imidazole into pyrazole-based structures could yield compounds with diverse activities. Further research could explore the synergy between these two heterocycles .

PC-3 Cell Growth Inhibition

In cancer research, pyrazole derivatives have been investigated for their cytotoxic effects. The pyrazole core in certain compounds favored improved growth inhibition in PC-3 cells, suggesting potential applications in cancer therapy .

Bis(pyrazolyl)methanes Synthesis

Researchers have synthesized bis(pyrazolyl)methanes, which are versatile building blocks. Potassium arylmethylene-4-(1H-pyrazol-5-ol)-4′-(1H-pyrazol-5-olate) derivatives were obtained without any catalyst, demonstrating the feasibility of pyrazole-based reactions .

Other Pharmacophores

Beyond antileishmanial and antimalarial activities, pyrazole derivatives may serve as scaffolds for designing novel drugs. Researchers continue to explore their potential in various therapeutic areas, including anti-inflammatory, antimicrobial, and antiviral applications.

Wirkmechanismus

Target of Action

It is known that pyrazole-bearing compounds, which include this compound, have diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

This compound had a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy . This suggests that 5-[(4-Methyl-1H-pyrazol-1-YL)methyl]-2-furaldehyde may interact with its targets in a similar manner.

Biochemical Pathways

It is known that pyrazole derivatives can have significant effects on various biochemical pathways, contributing to their diverse pharmacological effects .

Result of Action

It is known that pyrazole derivatives can have significant antileishmanial and antimalarial activities .

Eigenschaften

IUPAC Name |

5-[(4-methylpyrazol-1-yl)methyl]furan-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-8-4-11-12(5-8)6-9-2-3-10(7-13)14-9/h2-5,7H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJJTUFVJXGCNCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)CC2=CC=C(O2)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Benzyl-2-([1,3]thiazolo[4,5-c]pyridin-2-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2461339.png)

![(Z)-N-(3-(3,4-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-methylbenzamide](/img/structure/B2461346.png)

![8-Chloro-4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-ol](/img/structure/B2461348.png)

![(Z)-3-[2-[Acetyl(ethyl)amino]-1,3-thiazol-4-yl]-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide](/img/structure/B2461349.png)

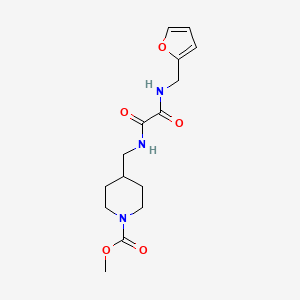

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2461352.png)

![2-[(2-chloroacetyl)-propan-2-ylamino]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2461353.png)

![3-(4-Chlorobenzyl)-8-cinnamoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2461355.png)

![2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2461356.png)

![2-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methoxy)-3-methylpyridine](/img/structure/B2461358.png)

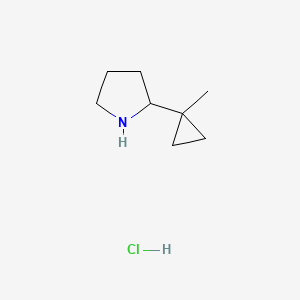

![[5-Chloro-3-(trifluoromethyl)pyridin-2-yl]methanamine hydrochloride](/img/structure/B2461359.png)

![N-(Cyanomethyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-N-methylpropanamide](/img/structure/B2461360.png)